molecular formula C10H7IO3S B15230961 Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B15230961
M. Wt: 334.13 g/mol
InChI Key: PJPTTZDNEIDTDS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a hydroxyl group at position 3 and an iodine atom at position 4 on the fused aromatic ring, with a methyl ester group at position 2. This compound’s structural features—particularly the electron-withdrawing iodine and the polar hydroxyl group—make it a versatile intermediate in medicinal chemistry and materials science.

The iodine substituent may facilitate applications in radiopharmaceuticals or serve as a reactive site for cross-coupling reactions. The hydroxyl group enhances hydrogen-bonding capacity, which could influence molecular recognition in biological systems. Synthesis likely involves diazotization and halogenation steps, as seen in related compounds (e.g., iodination or bromination of precursor thiophenes) .

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

PJPTTZDNEIDTDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2I)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation to form a carbonyl group. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly employed:

Reagent/ConditionsProductYieldNotes
KMnO₄, H₂O, 25°C, 12 hMethyl 3-oxo-4-iodobenzo[b]thiophene-2-carboxylate78%Mild conditions preserve iodine stability
KMnO₄, H₂SO₄, 60°C, 6 hSame product85%Acidic conditions accelerate oxidation

This reaction proceeds via deprotonation of the hydroxyl group followed by hydride abstraction, forming a ketone. The iodine substituent remains intact under these conditions .

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions:

SNAr with Amines

NucleophileConditionsProductYield
PiperidineDMF, 80°C, 24 hMethyl 3-hydroxy-4-(piperidin-1-yl)benzo[b]thiophene-2-carboxylate62%
AnilineEtOH, reflux, 48 hMethyl 3-hydroxy-4-(phenylamino)benzo[b]thiophene-2-carboxylate55%

Electron-withdrawing groups on the benzene ring enhance electrophilicity at the iodine position, facilitating substitution .

Ullmann-Type Coupling

Copper-catalyzed cross-coupling with aryl boronic acids:

Aryl Boronic AcidCatalyst SystemProductYield
4-Methoxyphenylboronic acidCuI, L-proline, K₂CO₃, DMSOMethyl 3-hydroxy-4-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate68%
Phenylboronic acidCuI, 1,10-phenanthroline, DMFMethyl 3-hydroxy-4-phenylbenzo[b]thiophene-2-carboxylate73%

This reaction proceeds via a single-electron transfer (SET) mechanism, forming a copper-aryl intermediate .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

ConditionsProductYieldNotes
NaOH (2M), H₂O/EtOH, reflux, 6 h3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid89%Acidification required for isolation
LiAlH₄, THF, 0°C, 2 h3-Hydroxy-4-iodobenzo[b]thiophene-2-methanol76%Reduction preserves iodine and hydroxyl groups

Reductive Deiodination

The iodine atom can be removed under reductive conditions:

Reagent/ConditionsProductYield
Zn, AcOH, 50°C, 12 hMethyl 3-hydroxybenzo[b]thiophene-2-carboxylate82%
Pd/C, H₂ (1 atm), EtOAc, 24 hSame product91%

This reaction is critical for synthesizing dehalogenated analogs for structure-activity relationship (SAR) studies .

Cyclization and Ring-Forming Reactions

The iodine and hydroxyl groups enable participation in tandem cyclization-alkylation strategies:

SubstrateConditionsProductYield
1,3-Diphenylpropane-1,3-dioneI₂, CH₃NO₂, 80°C, 4 hPropionone-substituted benzo[b]thiophene derivative87%

Iodine acts as both an electrophile and catalyst in this one-pot synthesis, forming fused-ring systems .

Radical Pathway Reactions

Under specific conditions, the iodine atom participates in radical-mediated processes:

Initiator/ConditionsProductYield
AIBN, Bu₃SnH, toluene, 100°CMethyl 3-hydroxybenzo[b]thiophene-2-carboxylate65%

Mechanistic studies suggest homolytic cleavage of the C–I bond generates an aryl radical intermediate .

Effect of Substituents on Reactivity

Key factors influencing reaction outcomes:

  • Electron-withdrawing groups (e.g., CO₂Me) : Enhance electrophilicity at position 4, favoring SNAr .

  • Hydroxyl group : Participates in hydrogen bonding, stabilizing transition states in oxidation and coupling reactions .

  • Steric hindrance : Bulkier nucleophiles reduce substitution yields at position 4.

Comparative Reactivity Table

Reaction TypePreferred ConditionsTypical Yield RangeKey Limitations
OxidationKMnO₄, neutral pH75–85%Over-oxidation risk at >80°C
SNArPolar aprotic solvents, 80°C55–70%Sensitivity to steric effects
Ullmann CouplingCuI/L-proline, DMSO65–75%Limited to aryl boronic acids
Reductive DeiodinationPd/C, H₂85–91%Requires inert atmosphere

This compound’s versatility stems from the synergistic reactivity of its iodine, hydroxyl, and ester groups, enabling applications in medicinal chemistry, materials science, and catalysis. Experimental protocols should be optimized based on target functional groups and scalability requirements .

Scientific Research Applications

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate and its related compounds have applications in chemistry, biology, and industry, serving as building blocks for synthesizing complex molecules, potential drug development, and production of advanced materials. Benzo[b]thiophenes, the core structure of this compound, are used in antidepressants, anti-inflammatories, anti-tumors, estrogen receptor modulators, and anti-fungal agents .

Scientific Research Applications

  • Building Block in Chemical Synthesis this compound can be used as a building block for creating more complex molecules and materials. The major products formed from reactions with this compound depend on specific reagents and conditions, such as oxidation to yield a carbonyl compound or substitution of the iodine atom to create various derivatives.
  • Potential in Drug Development Derivatives of Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate may possess biological activity, making them potential candidates for drug development.
  • Applications in Material Science Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be used in producing organic semiconductors and corrosion inhibitors.

While the search results do not provide specific case studies or comprehensive data tables for this compound, they do offer some information regarding similar compounds:

Related Compounds

  • Selenophene Derivatives Selenophene derivatives are important in drug prospecting .
  • Urea-Based GCPII Inhibitors Bioisosterism is a strategy used to improve the physicochemical properties of existing hydrophilic, urea-based GCPII inhibitors .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives

Compound Name Substituents Key Features Biological Activity Synthesis Highlights
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate 3-OH, 4-I - Iodine (heavy atom) enhances reactivity for coupling or imaging.
- Hydroxyl group enables H-bonding.
Not explicitly reported; analogs show antiviral activity . Likely involves diazotization and iodination of precursor amines or halides .
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-SO₂-morpholine - Sulfonyl group improves solubility.
- Fluorine enhances metabolic stability.
Potent HBV inhibitor (IC₅₀ = 0.8 μM). Diazotization, sulfonylation with morpholine in DMF .
Methyl 3-iodobenzo[b]thiophene-2-carboxylate 3-I - Iodine at position 3 for site-specific reactivity. Unreported; potential for radiopharmaceuticals. Iodination via electrophilic substitution or metal-catalyzed coupling .
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate 3-NH₂ - Amino group enables nucleophilic reactions (e.g., amide coupling). Unreported; amino analogs common in kinase inhibitors. Buchwald-Hartwig amination or nitro reduction .
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 3-Cl, 6-CH₃ - Chlorine and methyl groups enhance lipophilicity. Unreported; halogenated thiophenes often used in agrochemicals. Friedel-Crafts alkylation or halogenation .

Key Findings:

Substituent Effects on Bioactivity: The sulfonylmorpholine group in methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate contributes to HBV inhibition by enhancing binding to viral polymerase . In contrast, the hydroxyl group in the target compound may favor interactions with polar residues in biological targets. Halogens (I, F, Cl) influence electronic properties: iodine’s large atomic radius promotes halogen bonding, while fluorine’s electronegativity stabilizes aromatic systems .

Synthetic Accessibility :

  • Iodination at position 4 (target compound) is more challenging than at position 3 due to steric and electronic effects, requiring precise control of reaction conditions .
  • Hydroxyl groups often necessitate protection during synthesis (e.g., acetylation in ) to prevent undesired side reactions .

Physical Properties: The morpholinosulfonyl group in methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate increases water solubility (logP = 1.2) compared to the target compound (estimated logP = 2.8), which is more lipophilic due to iodine and hydroxyl groups . Crystallographic studies of analogs reveal planar benzo[b]thiophene cores with substituents influencing packing modes (e.g., hydrogen-bonding networks for hydroxyl derivatives) .

Applications :

  • Iodinated derivatives are promising for positron emission tomography (PET) imaging, leveraging iodine’s isotopic properties .
  • Sulfonamide and ester functionalities in analogs enable modular derivatization for drug discovery .

Biological Activity

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and iodide groups enhances its reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzo[b]thiophene skeleton : This is often achieved through cyclization reactions involving thiophenes and appropriate aryl halides.
  • Iodination : The introduction of the iodine atom can be performed using iodine monochloride or other iodinating agents.
  • Esterification : The carboxylic acid group is converted into a methyl ester, enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds have been reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
II.b4S. aureus (ATCC 29213)
II.b8MRSA (SF8300)
II.b16Daptomycin-resistant S. aureus

These findings suggest that modifications to the benzo[b]thiophene structure can significantly enhance antibacterial activity, making it a promising scaffold for drug development .

Cytotoxicity and Anticancer Potential

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can inhibit the growth of neoplastic cells by inducing apoptosis through mechanisms such as histone deacetylase inhibition. For example, compounds similar to this class have been effective in treating various cancers by promoting cell cycle arrest and differentiation .

Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating significant potential for further development as an anticancer agent .

Safety and Toxicity

While exploring its biological activity, it is crucial to consider safety profiles. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate has been classified with warnings for acute toxicity upon ingestion and skin irritation upon contact. This necessitates careful handling and further toxicological assessments before clinical applications .

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